

N-Butyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-Butyl 3-nitrobenzenesulfonamide</i>
Cat. No.:	B181813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Butyl 3-nitrobenzenesulfonamide**, a key synthetic intermediate. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elucidates its significant role as a precursor in the synthesis of other molecules, particularly in the realm of drug discovery and development.

Chemical Properties and Data

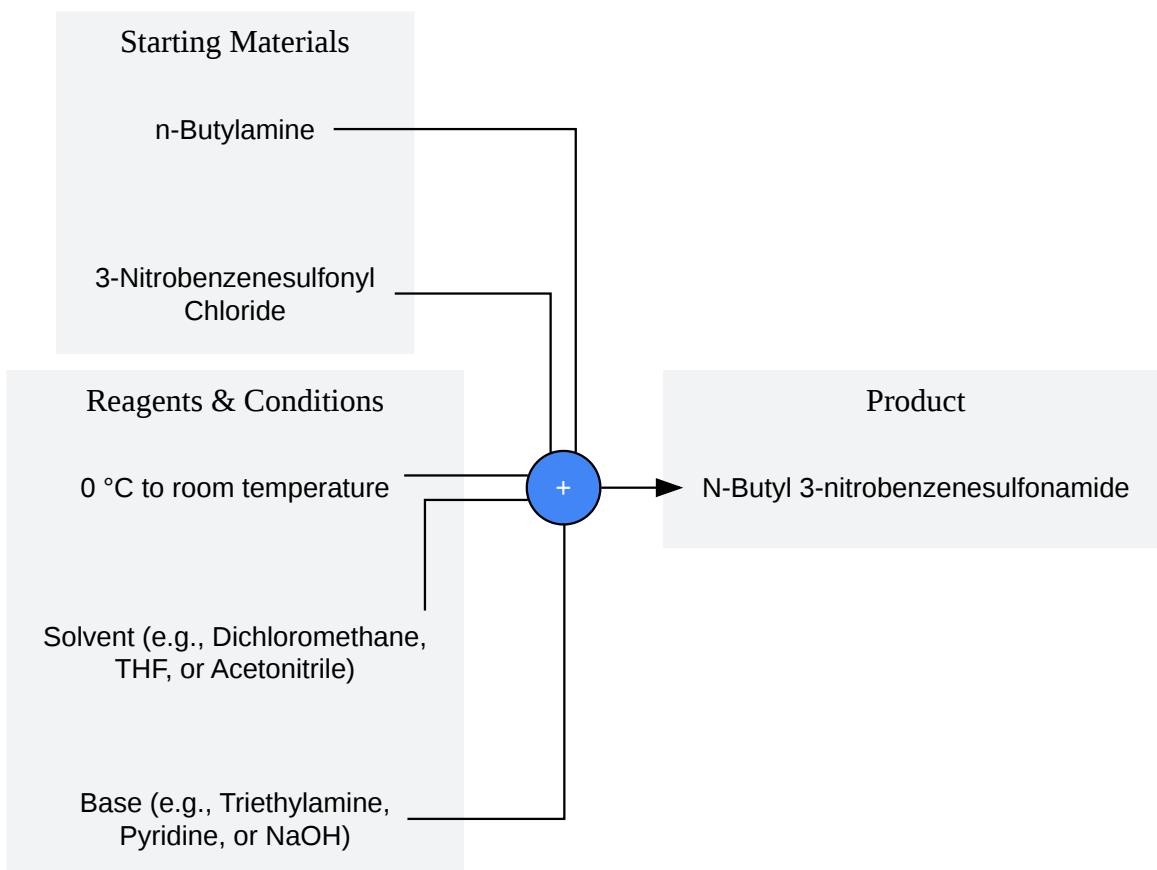
N-Butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative containing a nitro group on the benzene ring. This nitro functionality is a versatile chemical handle, allowing for further synthetic transformations, most notably its reduction to an amine group, which opens up a wide array of subsequent chemical modifications.

Table 1: Physicochemical Properties of **N-Butyl 3-nitrobenzenesulfonamide**

Property	Value	Source
CAS Number	89840-72-2	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄ S	[1] [2]
Molecular Weight	258.30 g/mol	[1]
Appearance	Predicted: White to pale yellow solid	General knowledge of similar compounds
Melting Point	Not available. (Related compound N-tert-Butyl 3-nitrobenzenesulfonamide melts at >157 °C with decomposition)	[3]
Boiling Point	Not available	
Solubility	Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.	General chemical principles

Table 2: Spectroscopic Data for **N-Butyl 3-nitrobenzenesulfonamide** (Predicted)

Technique	Predicted Data
¹ H NMR	δ (ppm): 8.4-8.2 (m, 2H, Ar-H), 7.8-7.6 (t, 1H, Ar-H), 5.1-4.9 (t, 1H, NH), 3.0-2.8 (q, 2H, N-CH ₂), 1.5-1.3 (m, 2H, CH ₂), 1.3-1.1 (m, 2H, CH ₂), 0.9-0.7 (t, 3H, CH ₃)
¹³ C NMR	δ (ppm): 148.1 (C-NO ₂), 141.2 (C-S), 133.0 (Ar-CH), 130.5 (Ar-CH), 127.0 (Ar-CH), 122.5 (Ar-CH), 43.5 (N-CH ₂), 31.0 (CH ₂), 19.8 (CH ₂), 13.5 (CH ₃)
IR (cm ⁻¹)	~3280 (N-H stretch), ~1530 and ~1350 (asymmetric and symmetric N-O stretches of NO ₂), ~1340 and ~1160 (asymmetric and symmetric S=O stretches of SO ₂)
Mass Spec (m/z)	[M+H] ⁺ = 259.07


Note: The spectroscopic data presented is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Protocols

Synthesis of N-Butyl 3-nitrobenzenesulfonamide

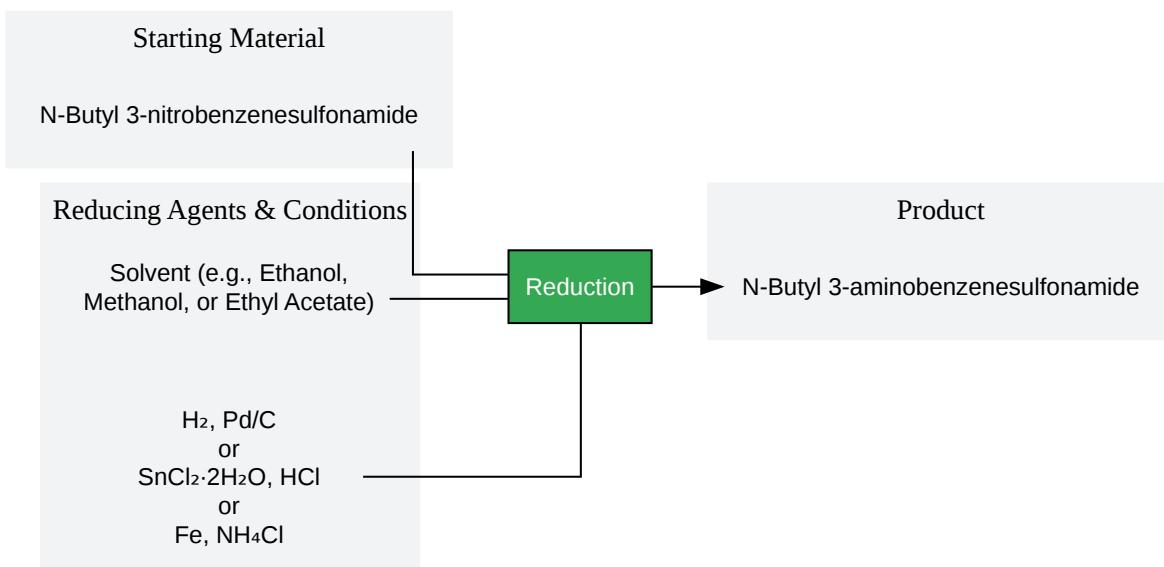
The synthesis of **N-Butyl 3-nitrobenzenesulfonamide** is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthesis of **N-Butyl 3-nitrobenzenesulfonamide**.

Detailed Protocol:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Amine and Base: To this solution, add n-butylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine (1.2 eq.). The addition should be performed dropwise at 0 °C to control the exothermic reaction.

- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role as a Synthetic Intermediate: Reduction to N-Butyl 3-aminobenzenesulfonamide

The primary role of **N-Butyl 3-nitrobenzenesulfonamide** as a synthetic intermediate is demonstrated through the reduction of its nitro group to an amine, yielding N-Butyl 3-aminobenzenesulfonamide. This amino-sulfonamide is a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds.

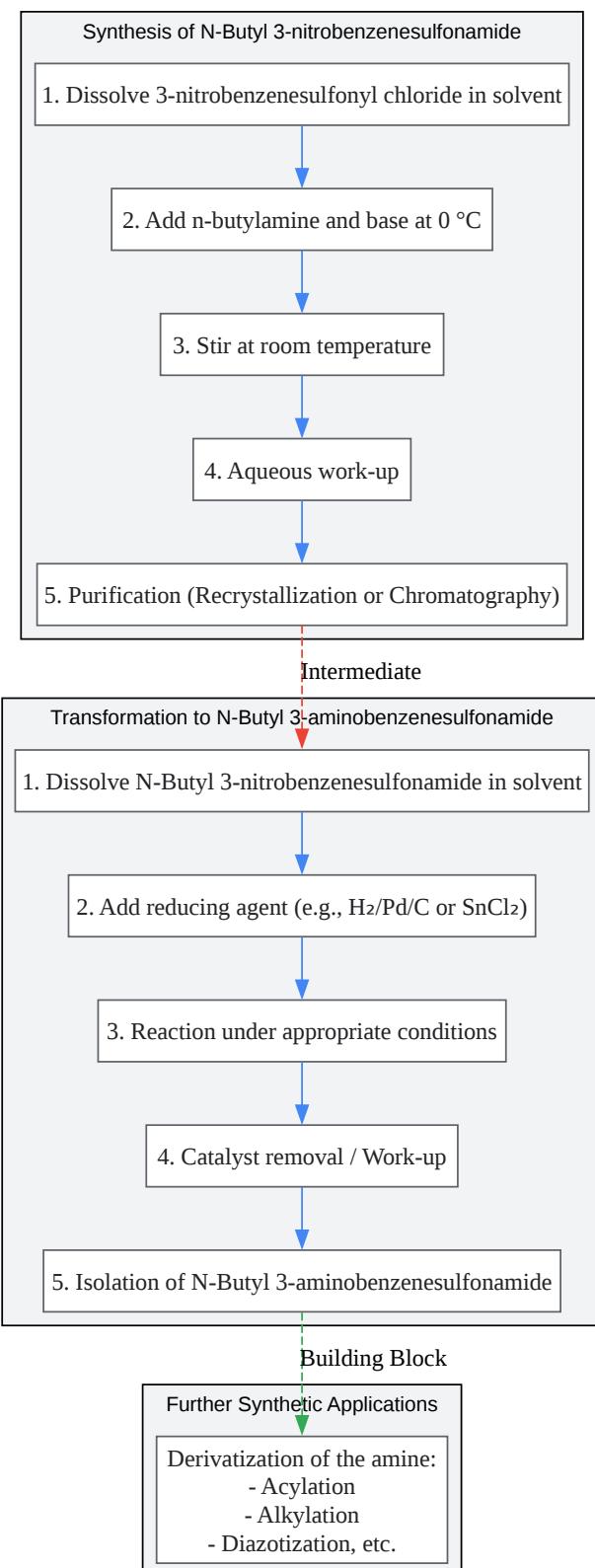
Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2: Reduction of the nitro group to an amine.

Detailed Protocol (Catalytic Hydrogenation):

- Reaction Setup: To a solution of **N-Butyl 3-nitrobenzenesulfonamide** (1.0 eq.) in a protic solvent like ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
- Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
- Reaction Monitoring: The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.


- Isolation: The filtrate is concentrated under reduced pressure to yield N-Butyl 3-aminobenzenesulfonamide. The product can be further purified by recrystallization if necessary.

Alternative Protocol (Tin(II) Chloride Reduction):

- Reaction Setup: Dissolve **N-Butyl 3-nitrobenzenesulfonamide** (1.0 eq.) in ethanol.
- Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (typically 3-5 eq.) to the solution.
- Reaction Conditions: The mixture is heated to reflux and stirred for several hours.
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated solution of sodium bicarbonate is added to neutralize the acid and precipitate tin salts.
- Isolation: The mixture is filtered, and the organic layer of the filtrate is separated, washed with brine, dried, and concentrated to give the desired amino compound.^[4]

Logical and Experimental Workflows

The synthesis and subsequent utilization of **N-Butyl 3-nitrobenzenesulfonamide** can be visualized as a streamlined workflow, which is crucial for planning synthetic campaigns in a research and development setting.

[Click to download full resolution via product page](#)

Figure 3: Synthetic and application workflow.

Conclusion

N-Butyl 3-nitrobenzenesulfonamide serves as a pivotal synthetic intermediate, primarily due to the presence of the readily transformable nitro group. The straightforward synthesis and the ability to convert it into the corresponding amine make it a valuable building block in the design and synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and data provided in this guide are intended to facilitate its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 89840-72-2|N-Butyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. N-BUTYL-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-T-BUTYL 3-NITROBENZENESULFONAMIDE | 424818-25-7 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [N-Butyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181813#n-butyl-3-nitrobenzenesulfonamide-and-its-role-as-a-synthetic-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com